In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit is the use of rigid molecular scaffolds that lock a molecule into a specific, biologically active conformation. Among these, the (1R,4S)-2-azabicyclo[2.2.1]heptane core has emerged as a privileged structure, offering a unique combination of stereochemical complexity and conformational rigidity. This guide provides an in-depth exploration of this remarkable scaffold, from its synthesis to its successful application in clinically significant drugs, offering researchers and drug development professionals a comprehensive resource for its utilization.
The inherent rigidity of the bicyclic system minimizes the entropic penalty upon binding to a biological target, a desirable trait in rational drug design. This conformational constraint allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to improved binding affinity and selectivity.
The most common and versatile route to the enantiomerically pure (1R,4S)-2-azabicyclo[2.2.1]heptane core begins with the readily available starting material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince lactam. The synthesis of this key intermediate can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[1]
A crucial step in obtaining the desired (1R,4S) stereochemistry is the resolution of the racemic Vince lactam. This is often accomplished with high efficiency using enzymatic methods.
This protocol outlines a general procedure for the kinetic resolution of racemic Vince lactam to obtain the desired enantiomer.
The subsequent step involves the saturation of the double bond in the enantiopure Vince lactam to yield the (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one.
The resulting saturated lactam can then be reduced to afford the final (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold.
The utility of the (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold is best illustrated through its incorporation into successful therapeutic agents.
The development of the anti-HIV drugs Abacavir and Carbovir represents a landmark achievement showcasing the power of the 2-azabicyclo[2.2.1]heptane scaffold.[2][3] The synthesis of these carbocyclic nucleoside analogues utilizes the enantiomerically pure lactam derived from Vince lactam.[4][5] The rigid cyclopentane ring, for which the azabicyclic lactam serves as a precursor, mimics the furanose sugar of natural nucleosides, allowing these drugs to act as potent inhibitors of viral reverse transcriptase.
The pharmacokinetic profile of Abacavir has been extensively studied. It is rapidly absorbed after oral administration with an absolute bioavailability of approximately 83%.[6][7][8] It is primarily metabolized in the liver by alcohol dehydrogenase and glucuronidation, with less than 2% excreted unchanged in the urine.[6][8]
dot
digraph "Abacavir_Synthesis_Workflow" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
"Vince_Lactam" [label="Vince Lactam\n(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one"];
"Enzymatic_Resolution" [label="Enzymatic Resolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Enantiopure_Lactam" [label="Enantiopure Vince Lactam"];
"Chemical_Transformations" [label="Multi-step Chemical\nTransformations", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Carbocyclic_Nucleoside" [label="Carbocyclic Nucleoside\n(e.g., Carbovir)"];
"Final_Modification" [label="Final Modification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Abacavir" [label="Abacavir"];
"Vince_Lactam" -> "Enzymatic_Resolution";
"Enzymatic_Resolution" -> "Enantiopure_Lactam";
"Enantiopure_Lactam" -> "Chemical_Transformations";
"Chemical_Transformations" -> "Carbocyclic_Nucleoside";
"Carbocyclic_Nucleoside" -> "Final_Modification";
"Final_Modification" -> "Abacavir";
}
digraph "Abacavir_Synthesis_Workflow" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
"Vince_Lactam" [label="Vince Lactam\n(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one"];
"Enzymatic_Resolution" [label="Enzymatic Resolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Enantiopure_Lactam" [label="Enantiopure Vince Lactam"];
"Chemical_Transformations" [label="Multi-step Chemical\nTransformations", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Carbocyclic_Nucleoside" [label="Carbocyclic Nucleoside\n(e.g., Carbovir)"];
"Final_Modification" [label="Final Modification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Abacavir" [label="Abacavir"];
"Vince_Lactam" -> "Enzymatic_Resolution";
"Enzymatic_Resolution" -> "Enantiopure_Lactam";
"Enantiopure_Lactam" -> "Chemical_Transformations";
"Chemical_Transformations" -> "Carbocyclic_Nucleoside";
"Carbocyclic_Nucleoside" -> "Final_Modification";
"Final_Modification" -> "Abacavir";
}
Caption: Synthetic workflow for Abacavir from Vince lactam.
The 2-azabicyclo[2.2.1]heptane scaffold has also been successfully employed in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes. A novel inhibitor, named Neogliptin, incorporates this bicyclic moiety.[11][12][13][14] Molecular modeling studies revealed that the rigid scaffold allows for optimal interaction with key residues in the active site of DPP-4.[11] The resulting compound, 12a (Neogliptin), was found to be a potent DPP-4 inhibitor with an IC50 of 16.8 ± 2.2 nM, which is more potent than the established drugs vildagliptin and sitagliptin.[11][12]
dot
digraph "DPP4_Inhibition_Pathway" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
"Neogliptin" [label="Neogliptin\n(2-azabicyclo[2.2.1]heptane derivative)", fillcolor="#FBBC05", fontcolor="#202124"];
"DPP4" [label="DPP-4 Enzyme"];
"Inhibition" [label="Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Incretins" [label="Incretin Hormones\n(GLP-1, GIP)"];
"Insulin_Secretion" [label="Increased Insulin Secretion"];
"Glucagon_Secretion" [label="Decreased Glucagon Secretion"];
"Blood_Glucose" [label="Lowered Blood Glucose"];
"Neogliptin" -> "Inhibition";
"DPP4" -> "Inhibition" [arrowhead=none];
"Inhibition" -> "Incretins" [label=" leads to increased levels of"];
"Incretins" -> "Insulin_Secretion";
"Incretins" -> "Glucagon_Secretion";
"Insulin_Secretion" -> "Blood_Glucose";
"Glucagon_Secretion" -> "Blood_Glucose";
}
digraph "DPP4_Inhibition_Pathway" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
"Neogliptin" [label="Neogliptin\n(2-azabicyclo[2.2.1]heptane derivative)", fillcolor="#FBBC05", fontcolor="#202124"];
"DPP4" [label="DPP-4 Enzyme"];
"Inhibition" [label="Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Incretins" [label="Incretin Hormones\n(GLP-1, GIP)"];
"Insulin_Secretion" [label="Increased Insulin Secretion"];
"Glucagon_Secretion" [label="Decreased Glucagon Secretion"];
"Blood_Glucose" [label="Lowered Blood Glucose"];
"Neogliptin" -> "Inhibition";
"DPP4" -> "Inhibition" [arrowhead=none];
"Inhibition" -> "Incretins" [label=" leads to increased levels of"];
"Incretins" -> "Insulin_Secretion";
"Incretins" -> "Glucagon_Secretion";
"Insulin_Secretion" -> "Blood_Glucose";
"Glucagon_Secretion" -> "Blood_Glucose";
}
Caption: Mechanism of DPP-4 inhibition by Neogliptin.
The success of the (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold lies in its well-defined and rigid structure.[15][16][17] This rigidity reduces the number of accessible conformations, thereby minimizing the entropic cost of binding to a target protein. By locking the pharmacophoric groups in a specific spatial orientation, the scaffold enhances the probability of productive binding interactions.
Computational and experimental studies, including X-ray crystallography and NMR spectroscopy, have been instrumental in elucidating the precise three-dimensional structure of this and related bicyclic systems.[18][19][20] This structural information is invaluable for structure-activity relationship (SAR) studies, allowing medicinal chemists to rationally design next-generation therapeutics with improved properties.[21]
The (1R,4S)-2-azabicyclo[2.2.1]heptane scaffold has proven to be a valuable tool in the armamentarium of the medicinal chemist. Its unique combination of rigidity, stereochemical complexity, and synthetic accessibility has led to the development of important drugs for the treatment of viral infections and metabolic diseases. As our understanding of molecular recognition and drug-receptor interactions continues to grow, this and other rigid scaffolds will undoubtedly play an increasingly important role in the design of future medicines. The protocols and case studies presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable molecular architecture.
-
Yuen, G. J., Weller, S., & Pakes, G. E. (2008). A Review of the Pharmacokinetics of Abacavir. Clinical Pharmacokinetics, 47(6), 351–371. [Link]
-
McDowell, J. A., Chittick, G. E., Ravitch, J. R., Polk, R. E., & Stein, D. S. (1999). Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study. Antimicrobial Agents and Chemotherapy, 43(11), 2845–2851. [Link]
-
Sygnature Discovery. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Sygnature Discovery. [Link]
-
Medsafe. (2023, August 4). Data Sheet - Abacavir/Lamivudine Viatris. Medsafe. [Link]
-
Yedlapati, S. H., & Koirala, J. (2024). Abacavir. In StatPearls. StatPearls Publishing. [Link]
-
Thorn, C. F., Lamba, J. K., & Klein, T. E. (2012). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 22(11), 823–826. [Link]
-
Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., Gureev, M. A., Dahlén, A. D., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel, Switzerland), 15(3), 273. [Link]
-
Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., Gureev, M. A., Dahlén, A. D., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (Basel, Switzerland), 15(3), 273. [Link]
-
Hilger, J., Gohlke, H., Seifert, R., & Steinhilber, D. (2001). exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: syntheses and nicotinic acetylcholine receptor agonist activity of potent pyridazine analogues of (+/-)-epibatidine. Journal of Medicinal Chemistry, 44(1), 1–9. [Link]
-
Gómez-Sánchez, E., Soriano, E., & Marco-Contelles, J. (2008). Synthesis of heterocyclic analogues of epibatidine via 7-azabicyclo[2.2.1]hept-2-yl radical intermediates. 1. Intermolecular reactions. The Journal of Organic Chemistry, 73(17), 6784–6792. [Link]
-
Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., Gureev, M. A., Dahlén, A. D., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
-
Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., Gureev, M. A., Dahlén, A. D., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
-
Fletcher, S. R., Burkamp, F., & Gallagher, T. (1997). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 62(21), 7189–7191. [Link]
-
Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., Gureev, M. A., Dahlén, A. D., Porozov, Y. B., Schiöth, H. B., & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DiVA portal. [Link]
-
Huang, P. Q., & Cook, J. M. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(18), 6313–6325. [Link]
-
Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.4. [Link]
-
Gessner, V. H., & Dunitz, J. D. (2010). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of Organic Chemistry, 75(13), 4474–4484. [Link]
-
Li, T., Bunnelle, W. H., Ryther, K. B., Anderson, D. J., Malysz, J., Helfrich, R., Grønlien, J. H., Håkerud, M., Peters, D., Schrimpf, M. R., Gopalakrishnan, M., & Ji, J. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636–3639. [Link]
-
Vince, R., & Hua, M. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686. [Link]
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[4][4][6]nonanes. Topics in Stereochemistry, 20, 171–230. [Link]
-
Wang, Z., Zhang, Z., & Tu, Y. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791–8795. [Link]
-
Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry, 33(1), 17–21. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]
-
Kumar Ambast, P., Shaquiquzzaman, M., & Shard, A. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 23–52. [Link]
-
Britvin, S. N., Krivovichev, S. V., & Armbruster, T. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1667–1670. [Link]
-
Wang, Z., Zhang, Z., & Tu, Y. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 24(48), 8791–8795. [Link]
-
Gessner, V. H., & Dunitz, J. D. (2010). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of Organic Chemistry, 75(13), 4474–4484. [Link]
-
Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7892–7898. [Link]
-
Cui, H., & Zhang, X. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 13(10), 2991–2994. [Link]
-
Zhou, H., Pan, R., Xu, M., Ma, J., Lin, A., & Yao, H. (2023). Construction of 2-Azabicyclo[2.2.1]heptenes via Selenium-Catalyzed Intramolecular Oxidative Amination of Cyclopentenes. Chemical Communications, 59(22), 3574–3577. [Link]
-
Brandes, A., Cativiela, C., & Díaz-de-Villegas, M. D. (1995). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1, (22), 2899–2903. [Link]
-
PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane. National Center for Biotechnology Information. [Link]
- Lonza AG. (1998). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
Sema. (n.d.). Structure Activity Relationship Of Drugs. [Link]
-
Kumar Ambast, P., Shaquiquzzaman, M., & Shard, A. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 15(1), 23–52. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
Salamone, M., Bietti, M., & DiLabio, G. A. (2015). Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes. The Journal of Organic Chemistry, 80(6), 3104–3111. [Link]
-
Fülöp, F., Szatmári, I., & Lázár, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. [Link]
-
Wang, S., & Zheng, G. (2018). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Applied Biochemistry and Biotechnology, 184(4), 1272–1286. [Link]